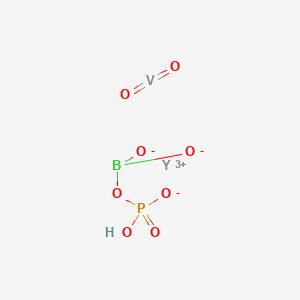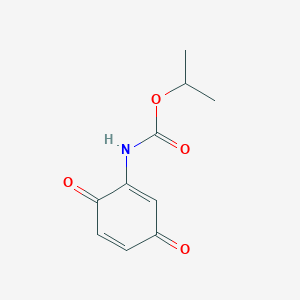![molecular formula C11H22Si B14480413 (Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane CAS No. 67957-94-2](/img/structure/B14480413.png)
(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Bicyclo[510]octan-8-yl)(trimethyl)silane is an organosilicon compound characterized by a bicyclic structure fused with a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane typically involves the reaction of bicyclo[5.1.0]octane with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product with high selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where the trimethylsilyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halides, alkoxides
Major Products Formed
Oxidation: Silanol derivatives
Reduction: Silane derivatives
Substitution: Various substituted silanes
科学的研究の応用
(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the development of novel materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biology and Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of silicone-based materials and coatings.
作用機序
The mechanism by which (Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of molecules, facilitating their passage through biological membranes. Additionally, the bicyclic structure can provide rigidity and stability to the compound, influencing its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Bicyclo[3.2.1]octane: Another bicyclic compound with a different ring structure.
Bicyclo[4.2.0]octane: A bicyclic compound with a different fusion pattern.
Bicyclo[3.3.0]octane: A highly strained bicyclic compound with unique properties.
Uniqueness
(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane is unique due to its specific bicyclic structure fused with a trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
67957-94-2 |
|---|---|
分子式 |
C11H22Si |
分子量 |
182.38 g/mol |
IUPAC名 |
8-bicyclo[5.1.0]octanyl(trimethyl)silane |
InChI |
InChI=1S/C11H22Si/c1-12(2,3)11-9-7-5-4-6-8-10(9)11/h9-11H,4-8H2,1-3H3 |
InChIキー |
LWRPXYDSPPQAGY-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1C2C1CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


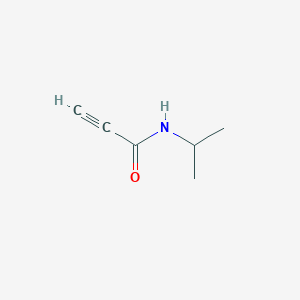
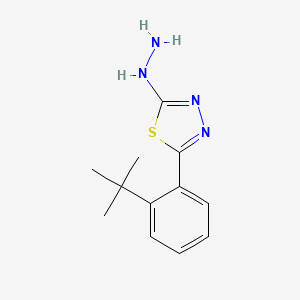
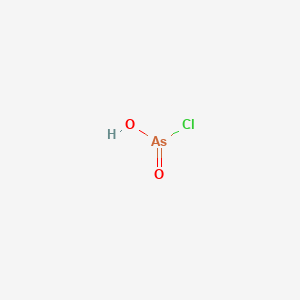

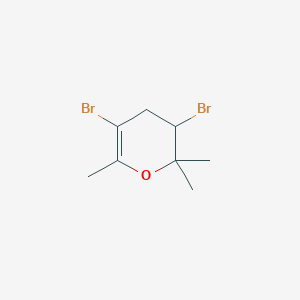
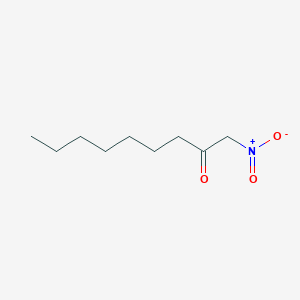
phosphane](/img/structure/B14480369.png)

![3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid](/img/structure/B14480390.png)
![N-Acetyl-N-[(4-chlorophenyl)methoxy]benzamide](/img/structure/B14480402.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14480404.png)
